N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
Description
N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-15-3-7-17(8-4-15)13-23-11-12-24(21(27)20(23)26)14-19(25)22-18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25) |
InChI Key |
QARPIZPAPFUJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with acetic anhydride to form an intermediate, which is then reacted with 4-methylbenzyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-methyl-N-(4-methylphenyl)benzenamine
- N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
Uniqueness
N-(4-methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
